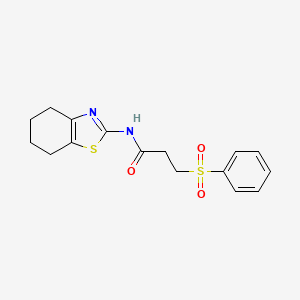

3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a benzothiazole ring and a sulfonyl group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Sulfonylation: The phenylsulfonyl group can be introduced by reacting the benzothiazole derivative with phenylsulfonyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-bromopropionyl chloride to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The benzothiazole ring and the sulfonyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide exhibit significant anticancer properties. The sulfonamide group is known for its ability to interact with various biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK and PI3K/Akt pathways .

1.2 Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research into related sulfonamide compounds has demonstrated efficacy against a range of bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for nucleic acid production .

Pharmacological Applications

2.1 Enzyme Inhibition

This compound may serve as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This inhibition can be leveraged for therapeutic strategies in conditions like glaucoma and edema .

2.2 Neurological Research

The benzothiazole moiety is associated with neuroprotective effects. Compounds containing this structure have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase activity, thus enhancing cholinergic transmission .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1: Anticancer Effects | Demonstrated that benzothiazole derivatives can induce apoptosis in breast cancer cells via MAPK pathway modulation | Potential development of new anticancer agents |

| Study 2: Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus and E. coli | Suggests utility in treating infections caused by resistant bacteria |

| Study 3: Neuroprotective Properties | Found to inhibit acetylcholinesterase activity in vitro | Possible application in Alzheimer's disease treatment |

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. The benzothiazole ring may interact with specific proteins or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simple sulfonamide with antimicrobial properties.

Benzothiazole: A heterocyclic compound with various biological activities.

N-(2-benzothiazolyl)-benzenesulfonamide: A compound structurally similar to 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides and benzothiazole derivatives.

Biological Activity

The compound 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a derivative of benzothiazole and sulfonamide, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. Specifically, compounds related to This compound have shown efficacy against various bacterial strains, including those responsible for tuberculosis and other mycobacterial infections. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .

Anticancer Properties

Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- HeLa Cells (Cervical Cancer) : The compound showed an IC50 value indicating potent cytotoxicity.

- A549 Cells (Lung Cancer) : Similar cytotoxic effects were observed with a notable reduction in cell viability.

These effects are attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulatory proteins .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH and ABTS assays. Results indicated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial in reducing the risk of chronic diseases associated with oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of This compound is significantly influenced by its structural components:

- Sulfonyl Group : Enhances solubility and bioavailability.

- Benzothiazole Moiety : Contributes to antimicrobial and anticancer activities due to its ability to interact with biological targets.

- Propanamide Linker : Plays a role in modulating the pharmacokinetic properties of the compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives against Mycobacterium tuberculosis . The results showed that the tested compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard treatments, suggesting potential as new therapeutic agents for tuberculosis .

Case Study 2: Cancer Cell Line Testing

In vitro studies conducted on human cancer cell lines revealed that This compound had a marked effect on cell proliferation. The compound was found to inhibit growth in a dose-dependent manner across multiple cancer types including breast and colon cancers .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c19-15(10-11-23(20,21)12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHKPXDTNGFDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.